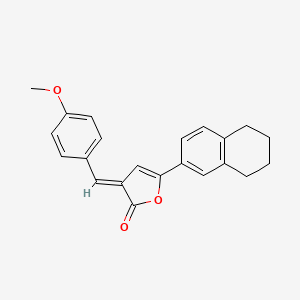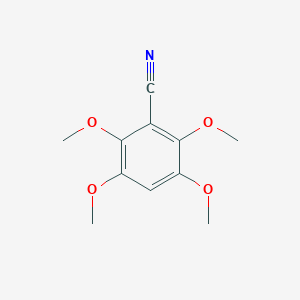
2,3,5,6-Tetramethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetramethoxybenzonitrile is an organic compound characterized by a benzene ring substituted with four methoxy groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethoxybenzonitrile typically involves the methoxylation of benzonitrile derivatives. One common method is the reaction of 2,3,5,6-tetramethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of tetramethoxyquinone.
Reduction: Formation of tetramethoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the substituent introduced
Scientific Research Applications
2,3,5,6-Tetramethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethoxybenzonitrile is primarily related to its ability to interact with various molecular targets. The methoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
- 2,3,5,6-Tetramethylbenzonitrile
- 2,3,5,6-Tetrachlorobenzonitrile
- 2,3,5,6-Tetrafluorobenzonitrile
Comparison: 2,3,5,6-Tetramethoxybenzonitrile is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties compared to methyl, chloro, or fluoro substituents.
Properties
CAS No. |
72424-29-4 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2,3,5,6-tetramethoxybenzonitrile |
InChI |
InChI=1S/C11H13NO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,1-4H3 |
InChI Key |
JBNRFKVMINTKAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C#N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


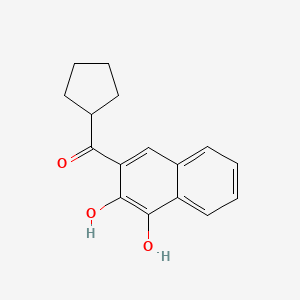

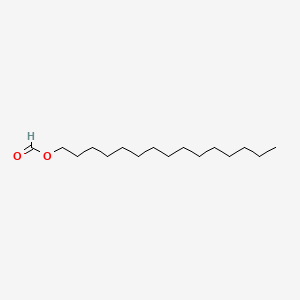
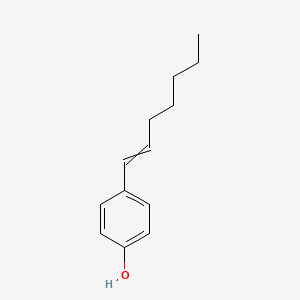

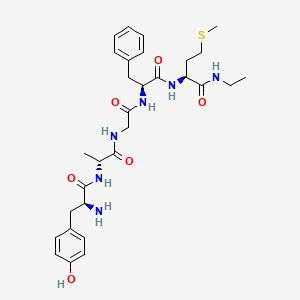
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
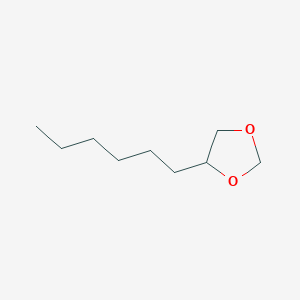
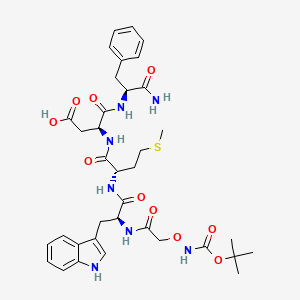
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

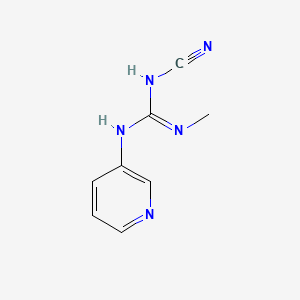
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
